molecular formula C13H12N4O4S2 B12553519 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide CAS No. 185429-76-9

4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide

Cat. No.: B12553519
CAS No.: 185429-76-9
M. Wt: 352.4 g/mol
InChI Key: DTVZZIJVZIWGNN-UHFFFAOYSA-N
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Description

4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenyl carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been reported to enhance the reaction rate and yield of sulfonamide synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-{[(3-Aminophenyl)carbamothioyl]amino}benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Hydrolysis: 4-aminobenzenesulfonic acid and 3-nitroaniline.

Mechanism of Action

The mechanism of action of 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl carbamothioyl group enhances its ability to form stable complexes with metals, making it useful in industrial applications.

Properties

CAS No.

185429-76-9

Molecular Formula

C13H12N4O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C13H12N4O4S2/c14-23(20,21)12-6-4-9(5-7-12)15-13(22)16-10-2-1-3-11(8-10)17(18)19/h1-8H,(H2,14,20,21)(H2,15,16,22)

InChI Key

DTVZZIJVZIWGNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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